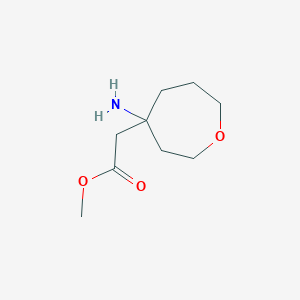

Methyl 2-(4-aminooxepan-4-yl)acetate

Description

This compound likely features a seven-membered oxepane ring substituted with an amino group at the 4-position, linked to an acetate ester.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-(4-aminooxepan-4-yl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-12-8(11)7-9(10)3-2-5-13-6-4-9/h2-7,10H2,1H3 |

InChI Key |

VYLBLVOSMOFJJA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCCOCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminooxepan-4-yl)acetate typically involves the reaction of 4-aminooxepan-4-ol with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminooxepan-4-ol attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-(4-aminooxepan-4-yl)acetate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminooxepan-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane carboxylic acids, while reduction can produce oxepane alcohols. Substitution reactions can lead to a variety of amino-substituted oxepane derivatives .

Scientific Research Applications

Methyl 2-(4-aminooxepan-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminooxepan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally related esters, including imidazole-linked ethyl esters, phenyl-substituted acetates, and methoxy-functionalized analogs.

Ethyl Imidazole-Linked Acetates ()

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (Figure 1A) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Figure 1C) share a common ester backbone but differ in their substitution patterns. Key features include:

- Substituent Effects : Halogenated phenyl groups (e.g., 4-chloro or 4-bromo in Figures 1C/D) improve lipophilicity and metabolic stability, whereas trifluoromethyl groups (Figure 1E) enhance electronegativity .

Table 1: Comparison of Ethyl Imidazole Acetates

Methyl 2-Phenylacetoacetate ()

Methyl 2-phenylacetoacetate (CAS 16648-44-5) is a β-keto ester with a phenyl group at the α-position. Key properties include:

- Synthetic Utility: Used as a precursor for amphetamine synthesis due to its keto-enol tautomerism, enabling condensation reactions .

- Stability : Supplied as a crystalline solid with ≥98% purity and a shelf life of ≥5 years at -20°C .

Table 2: Key Data for Methyl 2-Phenylacetoacetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.2 g/mol |

| Purity | ≥98% |

| Storage Conditions | -20°C |

Methyl-4-Methoxyacetoacetate ()

This compound (methyl 4-methoxy-3-oxobutyrate) features a methoxy group at the γ-position, altering its electronic and steric profile compared to Methyl 2-(4-aminooxepan-4-yl)acetate. Applications include:

Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()

A specialized Horner–Wadsworth–Emmons (HWE) reagent, this compound enables stereoselective synthesis of α,β-unsaturated esters. Unlike Methyl 2-(4-aminooxepan-4-yl)acetate, it contains a bis(benzylthio)phosphoryl group, which improves reactivity in olefination reactions (Table 4) .

Key Research Findings and Trends

Substituent-Driven Reactivity : Halogenated or electron-withdrawing groups (e.g., -CF₃) in imidazole esters enhance biological activity but may reduce synthetic accessibility .

Steric vs. Electronic Effects : Methoxy groups () improve solubility, whereas bulky bicyclic structures () may hinder reaction kinetics .

Synthetic Versatility : HWE reagents () outperform traditional methods in stereocontrol, highlighting the importance of phosphoryl-modified esters in asymmetric synthesis .

Biological Activity

Methyl 2-(4-aminooxepan-4-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₃N₁O₆

- Molecular Weight : 267.2347 g/mol

- Structure : The compound features an oxepane ring substituted with an amino group and an acetate moiety, which may influence its biological interactions.

The biological activity of Methyl 2-(4-aminooxepan-4-yl)acetate can be attributed to its ability to interact with various biological targets. Preliminary data suggest that it may exhibit:

- Antimicrobial Activity : Potentially effective against a range of bacterial and fungal strains.

- DNA Binding : Studies indicate that similar compounds can bind to DNA, suggesting a possible mechanism for anticancer activity through DNA intercalation or cleavage.

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of related compounds. For example, studies on similar amino acid-based compounds have shown significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established against various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that Methyl 2-(4-aminooxepan-4-yl)acetate may possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of compounds with structural similarities to Methyl 2-(4-aminooxepan-4-yl)acetate on cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15.5 |

| MCF7 | 22.3 |

These results indicate potential antitumor activity, suggesting that the compound could be further explored for its therapeutic applications in oncology.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of oxepane derivatives, including Methyl 2-(4-aminooxepan-4-yl)acetate. The study found that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria due to increased membrane permeability.

- Cytotoxicity and Mechanistic Insights : Another investigation focused on the cytotoxic effects of related compounds in human cancer cell lines. The study utilized flow cytometry to assess apoptosis induction, revealing that these compounds could trigger programmed cell death pathways in a dose-dependent manner.

- DNA Interaction Studies : Molecular docking simulations have been employed to predict the binding affinity of Methyl 2-(4-aminooxepan-4-yl)acetate with DNA. The results indicated favorable binding interactions, suggesting a mechanism for its potential anticancer effects through interference with DNA replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.